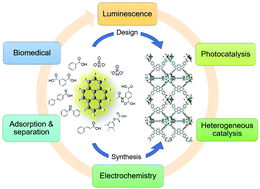Pyrene-based metal organic frameworks: from synthesis to applications
Chemical Society Reviews Pub Date: 2021-01-21 DOI: 10.1039/D0CS00424C
Abstract
Pyrene is one of the most widely investigated aromatic hydrocarbons given to its unique optical and electronic properties. Hence, pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in the last few years. In this review, we will focus on the most important characteristics of pyrene, in addition to the development and synthesis of pyrene-based molecules as bridging ligands to be used in MOF structures. We will summarize the synthesis attempts, as well as the post-synthetic modifications of pyrene-based MOFs by the incorporation of metals or ligands in the structure. The discussion of promising results of such MOFs in several applications; including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications and bio-medical applications will be highlighted. Finally, some insights and future prospects will be given based on the studies discussed in the review. This review will pave the way for the researchers in the field for the design and development of novel pyrene-based structures and their utilization for different applications.

Recommended Literature
- [1] Two photochromic methylated nicotinohydrazide iodoargentate hybrids†
- [2] Regio selective functionalisation of gold nanoparticles with DNA†
- [3] Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids†
- [4] Rhodium(i), rhodium(iii) and iridium(iii) carbaporphyrins†
- [5] A magnetically separable plate-like cadmium titanate–copper ferrite nanocomposite with enhanced visible-light photocatalytic degradation performance for organic contaminants
- [6] Front cover
- [7] Benzocyclobutene polymer as an additive for a benzocyclobutene-fullerene: application in stable p–i–n perovskite solar cells†
- [8] Evidence for the extraterrestrial origin of polycyclic aromatic hydrocarbons in the Martian meteorite ALH84001
- [9] Nb2O5/graphene nanocomposites for electrochemical energy storage†
- [10] Reaction-diffusion model as framework for understanding the role of riboflavin in “eye defence” formulations










